molecular formula C5H9NO3 B019293 2-Nitro-3-pentanone CAS No. 13485-58-0

2-Nitro-3-pentanone

Cat. No.: B019293
CAS No.: 13485-58-0
M. Wt: 131.13 g/mol
InChI Key: QKSLOOGJRHJRIJ-UHFFFAOYSA-N
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Description

2-Nitro-3-pentanone is an organic compound with the molecular formula C5H9NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-3-pentanone can be synthesized through the nitration of 3-pentanone. The nitration process typically involves the reaction of 3-pentanone with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group may be further oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines, depending on the reducing agents and conditions used.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted nitro ketones with various functional groups.

Scientific Research Applications

2-Nitro-3-pentanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive nitro group.

    Medicine: Research into potential pharmaceutical applications, including the development of novel drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-nitro-3-pentanone involves its interaction with molecular targets through its reactive nitro and ketone groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The ketone group can participate in nucleophilic addition reactions, further contributing to its reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in mechanistic studies.

Comparison with Similar Compounds

    2-Nitropropane: Another nitro compound with similar reactivity but different structural properties.

    3-Nitro-2-pentanone: A structural isomer with the nitro group in a different position, leading to distinct chemical behavior.

    2,4-Dinitrophenol: A compound with multiple nitro groups, exhibiting different reactivity and applications.

Uniqueness: 2-Nitro-3-pentanone is unique due to its specific structural arrangement, which combines the reactivity of both the nitro and ketone groups. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from other nitro compounds.

Properties

IUPAC Name

2-nitropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSLOOGJRHJRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508727
Record name 2-Nitropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13485-58-0
Record name 2-Nitropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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